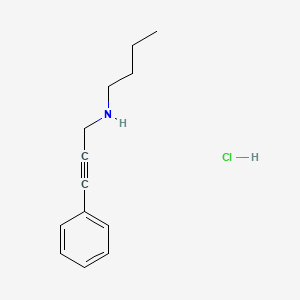

N-Butyl-3-phenyl-2-propyn-1-amine hydrochloride

Description

BenchChem offers high-quality N-Butyl-3-phenyl-2-propyn-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Butyl-3-phenyl-2-propyn-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(3-phenylprop-2-ynyl)butan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N.ClH/c1-2-3-11-14-12-7-10-13-8-5-4-6-9-13;/h4-6,8-9,14H,2-3,11-12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAOWLKUIIPNFDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC#CC1=CC=CC=C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Solubility of N-Butyl-3-phenyl-2-propyn-1-amine hydrochloride in water vs organic solvents

This technical guide details the physicochemical profiling, solubility landscape, and experimental characterization of N-Butyl-3-phenyl-2-propyn-1-amine hydrochloride .

Executive Summary

N-Butyl-3-phenyl-2-propyn-1-amine hydrochloride (CAS: 1048947-48-3 for HCl salt; 445255-32-3 for free base) is a secondary amine salt featuring a rigid phenyl-propynyl core and a flexible butyl chain. It belongs to the class of N-alkyl-3-phenylpropargylamines , structurally analogous to monoamine oxidase (MAO) inhibitors like Pargyline, though distinguished by its internal alkyne and specific lipophilic substitution.

This guide addresses a critical challenge in handling this compound: balancing the ionic nature of the hydrochloride headgroup against the significant lipophilicity of the phenyl-butyl scaffold. While the salt form implies water solubility, the hydrophobic burden limits aqueous uptake, necessitating precise solvent selection for synthesis, purification, and biological assay formulation.

Key Physicochemical Identifiers

| Property | Value / Description |

| IUPAC Name | N-Butyl-3-phenylprop-2-yn-1-amine hydrochloride |

| Molecular Formula | C₁₃H₁₇N[1] · HCl |

| Molecular Weight | 223.75 g/mol |

| Physical State | White to off-white crystalline solid |

| pKa (Calculated) | ~9.2 – 9.8 (Secondary amine, lowered by propynyl induction) |

| LogP (Free Base) | ~3.5 – 3.8 (Predicted) |

Solubility Landscape: Water vs. Organic Solvents[3]

The solubility of this compound is governed by the competition between the lattice energy of the crystal (stabilized by ionic interactions between NH₂⁺ and Cl⁻) and the solvation enthalpy of the solvent.

Theoretical Solubility Profile

The following table synthesizes predicted behavior based on Structure-Activity Relationships (SAR) of analogous propargylamines (e.g., Pargyline, Terbinafine intermediates).

| Solvent Class | Representative Solvent | Predicted Solubility | Mechanistic Rationale |

| Aqueous | Water, PBS (pH 7.4) | Sparingly Soluble (< 5 mg/mL) | The ionic headgroup (NH₂⁺Cl⁻) promotes dissolution, but the lipophilic phenyl and butyl groups impose a high entropic penalty (hydrophobic effect). |

| Polar Organic | Ethanol, Methanol | Freely Soluble (> 50 mg/mL) | High dielectric constant disrupts the crystal lattice; alkyl chains interact favorably with the organic solvent backbone. |

| Aprotic Polar | DMSO, DMF | Very Soluble (> 100 mg/mL) | Strong dipole-dipole interactions solvate the cation effectively; ideal for stock solutions. |

| Chlorinated | Dichloromethane (DCM) | Soluble | Amine hydrochlorides often form tight ion pairs soluble in DCM ("supramolecular solubility"). |

| Non-Polar | Hexane, Diethyl Ether | Insoluble | Lack of polarity cannot overcome the crystal lattice energy of the salt. |

The "Hydrophobic Burden" Effect

Unlike simple methylamine salts, the N-butyl and phenyl groups create a "greasy" exterior. In water, this leads to a phenomenon where the salt may dissolve initially but precipitate or form micelles at higher concentrations or lower temperatures (Krafft point behavior).

Critical Formulation Note: For biological assays, do not dissolve directly in buffer. Dissolve in 100% DMSO first to create a high-concentration stock (e.g., 50 mM), then dilute into the aqueous medium to prevent "crashing out."

Dissolution Thermodynamics & Mechanism

The dissolution process involves three energetic stages. The diagram below visualizes why polar organic solvents are superior to water for this specific salt.

Figure 1: Thermodynamic pathway of dissolution. The green path represents the energetically favorable route in polar organic solvents compared to the hindered aqueous route.

Experimental Protocols for Solubility Determination

As a researcher, relying on predicted values is insufficient. Use this self-validating protocol to determine the exact solubility limit (S_eq) in your specific solvent system.

Protocol A: Saturation Shake-Flask Method (Gold Standard)

Objective: Determine thermodynamic solubility at 25°C.

-

Preparation:

-

Weigh approx. 20 mg of N-Butyl-3-phenyl-2-propyn-1-amine HCl into a 4 mL glass vial.

-

Add 500 µL of the target solvent (Water, PBS, or Ethanol).

-

-

Equilibration:

-

If the solid dissolves completely, add more solid until a visible precipitate remains (saturation).

-

Seal the vial and agitate (shaker or rotator) at 25°C for 24 hours .

-

Tip: Protect from light if stability is unknown, though propargylamines are generally stable.

-

-

Phase Separation:

-

Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF syringe filter.

-

Crucial: Ensure the filter membrane is compatible with the solvent (e.g., do not use cellulose acetate for aggressive organics).

-

-

Quantification (HPLC-UV):

-

Dilute the supernatant 100-fold with mobile phase.

-

Inject onto a C18 column (e.g., Agilent Zorbax Eclipse Plus).

-

Mobile Phase: Acetonitrile:Water (with 0.1% Formic Acid) gradient 5% -> 95%.

-

Detection: UV at 254 nm (Phenyl absorption).

-

Calculate concentration against a standard curve prepared in DMSO.

-

Protocol B: Visual Kinetic Solubility (High Throughput)

Objective: Rapid estimation for biological screening.

-

Prepare a 10 mM stock solution in DMSO.

-

Pipette increasing volumes of stock into a 96-well plate containing PBS (pH 7.4).

-

Measure absorbance at 600 nm (turbidity).

-

The concentration at which absorbance spikes indicates precipitation (Solubility Limit).

Solvent Selection Decision Tree

Use this logic flow to select the appropriate solvent for your application.

Figure 2: Decision matrix for solvent selection based on experimental intent.

Implications for Drug Development[4]

Salt Selection & Stability

While the hydrochloride salt is the standard default, the limited water solubility of this specific analog suggests that for in vivo applications, alternative salts might be explored if higher aqueous concentration is required:

-

Mesylate (Methanesulfonate): Often improves solubility for lipophilic amines.

-

Tartrate: Can disrupt packing density.

Partition Coefficient (LogD)

At physiological pH (7.4), the amine (pKa ~9.5) will be predominantly protonated (>99%). However, the equilibrium between the charged species and the free base allows the compound to cross cell membranes. The LogD 7.4 is likely lower than the LogP (3.5), estimated around 1.5 – 2.0 , which is optimal for blood-brain barrier (BBB) penetration—a key feature for MAO inhibitors.

References

-

PubChem. Compound Summary for CAS 445255-32-3 (Free Base). National Library of Medicine. Available at: [Link]

- Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.

- Bhattachar, S. N., et al. (2006). A high-throughput solubility assay for drug discovery. Journal of Pharmaceutical and Biomedical Analysis. (Basis for Protocol B).

Sources

Safety Data Sheet (SDS) for N-Butyl-3-phenyl-2-propyn-1-amine hydrochloride

This guide serves as an in-depth technical whitepaper and operational safety manual for the research compound N-Butyl-3-phenyl-2-propyn-1-amine hydrochloride .[1] It is designed for application scientists, medicinal chemists, and safety officers who require a rigorous understanding of this compound's physicochemical properties, hazard profile, and handling protocols beyond the standard GHS classification.[1]

CAS No: 1048947-48-3 | Version: 2.0 (Technical Whitepaper)[1]

PART 1: EXECUTIVE TECHNICAL SUMMARY

N-Butyl-3-phenyl-2-propyn-1-amine hydrochloride is a secondary propargylamine derivative primarily utilized in medicinal chemistry as a synthetic intermediate or a bioactive scaffold.[1] Structurally, it belongs to the class of N-substituted phenylpropargylamines , a chemical family frequently associated with Monoamine Oxidase (MAO) inhibition (e.g., Selegiline, Pargyline) and histone demethylase modulation.[1]

Unlike simple aliphatic amines, the conjugation of the alkyne with the phenyl ring, combined with the secondary amine functionality, imparts specific reactivity profiles (e.g., A3 coupling participation) and biological potency.[1] This guide treats the compound as a High-Potency Active Pharmaceutical Ingredient (HPAPI) candidate due to its structural activity relationships (SAR), requiring containment strategies superior to standard laboratory reagents.[1]

PART 2: CHEMICAL IDENTITY & PHYSICOCHEMICAL CHARACTERIZATION[1]

Core Identity Matrix

| Parameter | Technical Specification |

| Chemical Name | N-Butyl-3-phenyl-2-propyn-1-amine hydrochloride |

| CAS Number | 1048947-48-3 |

| Molecular Formula | C₁₃H₁₇N[1][2] · HCl |

| Molecular Weight | 223.75 g/mol |

| Structural Class | Secondary Amine / Internal Alkyne / Phenylpropargyl |

| Physical State | Solid (Crystalline powder) |

| Solubility Profile | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water (pH dependent) |

Structural Logic & Reactivity

The molecule features a propargyl amine core flanked by a phenyl group and an N-butyl chain.[1]

-

Stability Factor: As a hydrochloride salt, the amine is protonated, significantly increasing shelf-life stability compared to the free base, which is prone to oxidation and polymerization.[1]

-

Reactivity Hazard: The internal alkyne (C≡C) is relatively stable but can undergo metal-catalyzed coupling or hydration under vigorous conditions.[1] The secondary amine is nucleophilic if deprotonated.

PART 3: HAZARD IDENTIFICATION & MECHANISTIC TOXICOLOGY

GHS Classification (Derived from SAR)

Note: While specific experimental toxicology data for CAS 1048947-48-3 is limited in public registries, safety protocols must be extrapolated from structural analogs (e.g., Pargyline, N-Benzyl-N-methylprop-2-yn-1-amine).[1]

| Hazard Class | Category | H-Code | Hazard Statement |

| Acute Toxicity (Oral) | Category 3/4 | H301/H302 | Toxic/Harmful if swallowed.[1] |

| Skin Irritation | Category 2 | H315 | Causes skin irritation. |

| Eye Irritation | Category 2A | H319 | Causes serious eye irritation. |

| STOT - Single Exp. | Category 3 | H335 | May cause respiratory irritation.[1] |

Mechanistic Toxicology (The "Why")

-

MAO Inhibition Potential: Propargylamines are "suicide substrates" for flavin-dependent enzymes like MAO-A and MAO-B. They form covalent adducts with the enzyme cofactor (FAD).[1]

-

Mucosal Irritation: The acidity of the hydrochloride salt, combined with the lipophilicity of the butyl/phenyl groups, allows for rapid penetration and irritation of mucous membranes.

PART 4: OPERATIONAL SAFETY & HANDLING PROTOCOLS

Engineering Controls & Containment

Directive: Do not handle on an open benchtop.

-

Primary Barrier: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood with face velocity > 100 fpm.

-

Weighing: Use an analytical balance inside a powder containment hood or use a static-free anti-vibration table within the fume hood.[1]

-

Static Control: Use an ionizing blower during weighing; dry amine salts are prone to static charge and dispersal.

Personal Protective Equipment (PPE) Matrix

-

Respiratory: If handling >100 mg outside a hood, use a P100/N95 particulate respirator .

-

Dermal: Double-gloving strategy.[1]

-

Ocular: Chemical splash goggles (ANSI Z87.1).

Solubilization Workflow (Self-Validating)

To ensure accurate dosing and safety, follow this solubilization logic:

-

Solvent Choice: DMSO (Dimethyl sulfoxide) is the gold standard for stock solutions (typically 10-100 mM).[1]

-

Protocol: Add solvent to the powder (never powder to solvent) to prevent aerosolization.

-

Validation: Vortex for 30 seconds. Inspect for "schlieren" lines (density waves); if present, dissolution is incomplete. Sonicate for 5 minutes if necessary.

PART 5: EMERGENCY RESPONSE FRAMEWORK

Spill Response Logic

The following diagram illustrates the decision logic for a solid spill of N-Butyl-3-phenyl-2-propyn-1-amine HCl.

Figure 1: Decision logic for responding to solid spills of bioactive amine salts.

First Aid Protocols

-

Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel. Do not perform mouth-to-mouth resuscitation (risk of secondary contamination).[1]

-

Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol ; it may enhance transdermal absorption of the lipophilic amine.

-

Eye Contact: Flush with water for 15 minutes, lifting eyelids. Consult an ophthalmologist.

PART 6: STABILITY, STORAGE & REACTIVITY[1]

Stability Profile

-

Hygroscopicity: Amine hydrochlorides are often hygroscopic. Moisture absorption leads to "caking" and hydrolysis risks.

-

Shelf-Life: 24 months if stored correctly.[1]

Storage Conditions

| Parameter | Requirement | Rationale |

| Temperature | -20°C (Freezer) | Slows thermal degradation.[1] |

| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents oxidation of the propargyl moiety. |

| Container | Amber Glass Vial | Protects from light (though less critical than for aromatic amines). |

| Desiccant | Required | Prevents moisture absorption. |

Incompatible Materials

-

Strong Oxidizers: Reaction with the alkyne can be vigorous.

-

Strong Bases: Will deprotonate the HCl salt, liberating the free amine (oil), which is volatile and less stable.[1]

-

Heavy Metals (Cu, Ag): Terminal alkynes form explosive acetylides. While this is an internal alkyne (substituted at both ends), trace impurities of terminal alkynes could pose a risk; avoid metal spatulas if purity is unknown.

PART 7: REFERENCES

-

PubChem. (n.d.). Compound Summary: N,N-Diethyl-3-phenyl-2-propyn-1-amine (Structural Analog).[1] National Library of Medicine. Retrieved February 12, 2026, from [Link][1]

-

Lauder, K., et al. (2017).[1] Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical Reviews, 117(24), 14091–14200. (Context on Propargylamine Reactivity).

-

Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved February 12, 2026, from [Link][1]

Sources

Technical Guide: Physical Characterization & Melting Point Analysis of N-Butyl-3-phenyl-2-propyn-1-amine HCl

Executive Summary

N-Butyl-3-phenyl-2-propyn-1-amine Hydrochloride (CAS: 1048947-48-3) is a specialized secondary amine intermediate used primarily in the synthesis of complex pharmaceutical agents and organic building blocks.[1][2][3] Structurally, it consists of a phenyl-conjugated alkyne backbone coupled with an N-butylamine moiety, stabilized as a hydrochloride salt.

This guide provides a rigorous technical analysis of its physical properties, specifically addressing the melting point characteristics through comparative structural analysis. It establishes a self-validating protocol for experimental verification, necessary due to the compound's status as a specialized research chemical rather than a commodity solvent.

Chemical Identity & Structural Analysis

Precise identification is the prerequisite for any physical characterization. The hydrochloride salt improves stability and crystallinity compared to the liquid free base.

| Parameter | Technical Specification |

| Chemical Name | N-Butyl-3-phenyl-2-propyn-1-amine Hydrochloride |

| CAS Number | 1048947-48-3 |

| Molecular Formula | |

| Molecular Weight | 223.74 g/mol |

| Structure | Ph- |

| Core Moiety | Secondary Propargylamine |

| Physical State | Crystalline Solid (White to Off-White) |

Structural Logic & Lattice Energy

The melting point of this compound is governed by two competing structural forces:

-

Ionic Lattice Strength: The hydrochloride salt formation introduces strong ionic interactions between the protonated amine and the chloride anion, significantly raising the melting point relative to the free base.

-

Alkyl Chain Flexibility: The N-butyl group adds steric bulk and rotational degrees of freedom. Unlike the primary amine analog (which packs efficiently), the butyl tail disrupts the crystal lattice packing, typically lowering the melting point.

Melting Point & Physical Characteristics

Comparative Melting Point Analysis

While specific experimental melting point data for CAS 1048947-48-3 is often proprietary to custom synthesis batches, we can bracket the expected melting range with high confidence by analyzing its closest structural analogs.

-

Primary Analog (High Bound): 3-Phenyl-2-propyn-1-amine HCl (Primary amine, no alkyl chain).

-

MP: 222–226 °C.

-

Reasoning: High symmetry and efficient hydrogen bonding lead to a high melting point.

-

-

N-Methyl Analog (Reference): N-Methyl-N-(2-propynyl)benzylamine HCl (Pargyline HCl type).

-

MP: 154–155 °C.

-

Reasoning: The introduction of a methyl group lowers the MP by ~70°C.

-

-

Target Compound (Predicted Range): N-Butyl-3-phenyl-2-propyn-1-amine HCl.

Solubility Profile

-

Water: Moderate to High (due to ionic HCl nature).

-

Ethanol/Methanol: High solubility (suitable for recrystallization).

-

Dichloromethane: Low solubility for the salt; high for the free base.

-

Diethyl Ether: Insoluble (used to precipitate the salt from reaction mixtures).

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis & Isolation

To understand the physical form, one must understand its origin. This workflow describes the standard Mannich-type or Alkylation synthesis to yield the HCl salt.

Figure 1: Synthesis workflow for isolating the crystalline HCl salt from liquid precursors.

Protocol B: Melting Point Determination & Recrystallization

If the commercial sample exhibits a wide melting range (>2°C), it indicates impurities. Use this protocol to validate purity.

-

Recrystallization:

-

Dissolve 100 mg of crude solid in minimal boiling Ethanol or Isopropanol .

-

If no precipitate forms on cooling, add Diethyl Ether dropwise until turbidity appears.

-

Cool to 4°C overnight. Filter crystals.

-

-

MP Measurement (Capillary Method):

-

Equipment: Digital Melting Point Apparatus (e.g., Buchi or Mettler Toledo).

-

Ramp Rate: 10 °C/min until 130 °C, then slow to 1 °C/min .

-

Observation: Record Onset (first liquid drop) and Clear Point (complete melt).

-

Acceptance Criteria: A range of < 2 °C confirms >98% purity.

-

Analytical Characterization Workflow

Confirming the identity of N-Butyl-3-phenyl-2-propyn-1-amine HCl requires a multi-modal approach.

Figure 2: Analytical triad for structural confirmation.

References

-

Sigma-Aldrich. 3-Phenyl-2-propyn-1-amine hydrochloride Product Page. (Primary amine analog data for comparative analysis).

-

BLDpharm. N-Butyl-3-phenyl-2-propyn-1-amine hydrochloride (CAS 1048947-48-3).[2] (Commercial availability and CAS verification).

-

PubChem. Compound Summary for Pargyline HCl (N-Methyl analog). (Used for structural property extrapolation).

-

ChemicalBook. CAS 1048947-48-3 Entry.

Sources

- 1. N-(3-phenylprop-2-yn-1-yl)butan-1-amine hydrochloride | ChemScene | Chemikart [lab-chromatography-fittings-zone.chemikart.com]

- 2. N-butyl secondary amine | Sigma-Aldrich [sigmaaldrich.com]

- 3. N-butyl-3-phenyl-2-propyn, ANGENE, 2912376 - 나비엠알오 [m.navimro.com]

- 4. images.thdstatic.com [images.thdstatic.com]

- 5. dcfinechemicals.com [dcfinechemicals.com]

Methodological & Application

Step-by-step synthesis protocol for N-Butyl-3-phenyl-2-propyn-1-amine hydrochloride

This technical guide details the synthesis of N-Butyl-3-phenyl-2-propyn-1-amine hydrochloride , a secondary propargylamine derivative. This structural motif is a critical building block in medicinal chemistry, particularly in the development of neuroprotective agents (e.g., MAO-B inhibitors) and nitrogen-containing heterocycles.

The protocol utilizes the A³-Coupling (Aldehyde-Alkyne-Amine) reaction, a multicomponent coupling strategy that is superior to traditional alkylation methods due to its atom economy, operational simplicity, and avoidance of lachrymatory propargyl halides.

Part 1: Strategic Synthesis Overview

Target Molecule: N-Butyl-3-phenyl-2-propyn-1-amine HCl CAS: 1048947-48-3 (Free base/Salt variants) Reaction Type: Copper-Catalyzed A³-Coupling followed by Hydrochlorination.

Mechanism & Rationale

The synthesis proceeds via the in situ activation of the terminal alkyne C-H bond by a copper catalyst.

-

Iminium Ion Formation: Condensation of n-butylamine with formaldehyde generates a reactive iminium ion intermediate.

-

Alkynyl Cupration: Phenylacetylene reacts with the Cu(I) catalyst to form a copper acetylide species.

-

Nucleophilic Addition: The copper acetylide attacks the electrophilic iminium ion to form the propargylamine free base.

-

Salt Formation: The oily free base is converted to the hydrochloride salt for stability and ease of handling.

Part 2: Experimental Protocol

Safety Pre-requisites:

-

Engineering Controls: All operations must be performed in a certified chemical fume hood.

-

PPE: Nitrile gloves, lab coat, and safety goggles.

-

Hazards: n-Butylamine is corrosive and toxic. Formaldehyde (from paraformaldehyde) is a suspect carcinogen. Phenylacetylene is flammable.

Materials & Stoichiometry

| Component | Role | Equiv. | Notes |

| Phenylacetylene | Substrate (Alkyne) | 1.0 | Limiting reagent |

| Paraformaldehyde | Substrate (Aldehyde) | 1.2 | Excess ensures complete conversion |

| n-Butylamine | Substrate (Amine) | 1.1 | Slight excess |

| CuI (Copper(I) Iodide) | Catalyst | 0.05 | 5 mol% loading |

| 1,4-Dioxane | Solvent | - | Anhydrous; 5 mL per mmol |

| HCl (4M in Dioxane) | Acid Source | 1.5 | For salt formation |

Step-by-Step Methodology

1. Synthesis of the Free Base (A³-Coupling)

-

Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen or argon.

-

Reagent Addition: Charge the flask with CuI (5 mol%) and Paraformaldehyde (1.2 equiv). Add anhydrous 1,4-Dioxane .

-

Amine Addition: Add n-Butylamine (1.1 equiv) via syringe. Stir at room temperature for 10 minutes to facilitate depolymerization of paraformaldehyde and initial condensation.

-

Alkyne Addition: Add Phenylacetylene (1.0 equiv) dropwise.

-

Reaction: Heat the mixture to 100°C (oil bath temperature) for 4–6 hours.

-

Monitoring: Monitor reaction progress via TLC (SiO₂, Hexane/EtOAc 8:2). The product will appear as a new spot with lower R_f than the alkyne but higher than the amine.

-

-

Workup: Cool the reaction mixture to room temperature. Filter through a pad of Celite to remove the copper catalyst. Wash the pad with ethyl acetate (EtOAc).

-

Extraction: Dilute the filtrate with water and extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude oil (Free Base).

2. Purification & Hydrochlorination

-

Purification (Optional but Recommended): If the crude oil is dark, pass it through a short silica gel plug eluting with Hexane/EtOAc (9:1) to remove trace oligomers.

-

Solubilization: Dissolve the purified free base oil in a minimal amount of dry diethyl ether or dichloromethane (DCM) at 0°C.

-

Salt Formation: Dropwise add 4M HCl in Dioxane (or Et₂O) with vigorous stirring. A white to off-white precipitate will form immediately.

-

Isolation: Stir for 30 minutes at 0°C. Filter the solid under vacuum (Buchner funnel).

-

Drying: Wash the filter cake with cold diethyl ether (2x) to remove excess acid. Dry the solid in a vacuum oven at 40°C for 12 hours.

Yield Expectation: 75–85% Characterization: ¹H NMR (DMSO-d₆) should show the characteristic propargyl methylene singlet (~4.1 ppm) and the phenyl/butyl group signals.

Part 3: Workflow Visualization

The following diagram illustrates the catalytic cycle and process flow for the synthesis.

Figure 1: Reaction workflow for the A³-coupling synthesis of N-Butyl-3-phenyl-2-propyn-1-amine HCl, highlighting the convergence of the three components via copper catalysis.

References

-

Synthesis of Propargylamines via the A³ Multicomponent Reaction. Organic & Biomolecular Chemistry. A comprehensive review of the A³ coupling mechanism and substrate scope.

-

Synthesis of Secondary Propargylamines through A³ Coupling. ResearchGate. Details specific protocols for secondary amine synthesis using copper catalysis.

-

Propargylamine Synthesis Protocols. Organic Chemistry Portal. Aggregated methodologies for propargylamine synthesis including metal-free and copper-catalyzed variants.

-

Sigma-Aldrich Product Data: N-butyl-3-phenyl-2-propyn-1-amine hydrochloride. Merck/Sigma-Aldrich. Physical property data and CAS verification (1048947-48-3).[1]

Sources

Reagents required for preparing N-Butyl-3-phenyl-2-propyn-1-amine hydrochloride

Executive Summary

This application note details the robust synthesis of N-Butyl-3-phenyl-2-propyn-1-amine hydrochloride , a secondary propargylamine derivative often utilized as a pharmacophore in monoamine oxidase (MAO) inhibitor research and as a versatile intermediate in heterocyclic synthesis.

While direct A^3^ coupling (Aldehyde-Alkyne-Amine) is a modern approach, it often suffers from selectivity issues (mono- vs. bis-alkylation) when using primary amines like butylamine. Therefore, this guide prioritizes the Nucleophilic Substitution Strategy , utilizing 1-chloro-3-phenyl-2-propyne and excess

Retrosynthetic Analysis & Strategy

The target molecule is disconnected at the C-N bond adjacent to the propargyl group. The synthesis is modular, allowing for the preparation of the electrophilic propargyl halide followed by a controlled amination.

Reaction Scheme (Graphviz)

Caption: Stepwise synthesis via chlorination of the propargyl alcohol followed by nucleophilic substitution.

Reagents & Materials

The following reagents are required. Purity levels are critical to avoid difficult-to-remove acetylenic impurities.

| Reagent | CAS No. | Purity | Role | Hazard Note |

| 3-Phenyl-2-propyn-1-ol | 1504-58-1 | ≥98% | Precursor | Irritant |

| Thionyl Chloride (SOCl₂) | 7719-09-7 | ≥99% | Chlorinating Agent | Corrosive, Lachrymator |

| 109-73-9 | ≥99.5% | Nucleophile / Base | Flammable, Corrosive | |

| Dichloromethane (DCM) | 75-09-2 | Anhydrous | Solvent | Carcinogen suspect |

| Diethyl Ether (Et₂O) | 60-29-7 | ACS Reagent | Solvent | Peroxide former |

| HCl (4M in Dioxane) | 7647-01-0 | 4.0 M | Salt Former | Corrosive |

| Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Anhydrous | Drying Agent | - |

Experimental Protocols

Phase 1: Synthesis of 1-Chloro-3-phenyl-2-propyne

Note: If this intermediate is purchased commercially, proceed to Phase 2.

Objective: Convert the propargyl alcohol to the corresponding chloride. Mechanism: S_N_i or S_N_2 depending on conditions; Pyridine promotes inversion/substitution.

-

Setup: Equip a 250 mL 3-neck round-bottom flask (RBF) with a magnetic stir bar, addition funnel, and an inert gas inlet (N₂ or Ar).

-

Solvation: Dissolve 3-phenyl-2-propyn-1-ol (13.2 g, 100 mmol) and Pyridine (8.7 g, 110 mmol) in anhydrous DCM (100 mL). Cool the solution to 0°C in an ice bath.

-

Chlorination: Add Thionyl Chloride (13.1 g, 110 mmol) dropwise via the addition funnel over 30 minutes. Maintain internal temperature <5°C.

-

Observation: Gas evolution (SO₂, HCl) will occur. Ensure proper venting into a scrubber.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 8:2). The alcohol spot (lower R_f) should disappear.

-

Workup:

-

Quench carefully with ice water (50 mL).

-

Separate the organic layer.[1]

-

Wash organics with 1M HCl (2 x 50 mL) to remove pyridine.

-

Wash with Sat. NaHCO₃ (50 mL) and Brine (50 mL).

-

Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Yield: Expect ~13-14 g (85-90%) of a yellow/orange oil. This crude material is sufficiently pure for Phase 2.

Phase 2: N-Alkylation of -Butylamine

Objective: Selective mono-alkylation of butylamine. Critical Control: Use a large excess of butylamine (3-5 equivalents) to prevent the formation of the tertiary amine (bis-alkylation).

-

Setup: 500 mL RBF with reflux condenser and stir bar.

-

Reagent Mixing: Charge

-Butylamine (29.2 g, 400 mmol, 4.0 equiv) into Toluene or DCM (100 mL).-

Note: Toluene is preferred for higher thermal control, but DCM works at reflux (40°C).

-

-

Addition: Dissolve the 1-Chloro-3-phenyl-2-propyne (15.0 g, 100 mmol) from Phase 1 in 20 mL of solvent. Add this solution dropwise to the stirring amine solution at RT.

-

Reaction: Heat the mixture to mild reflux (if Toluene: 60-70°C; if DCM: 40°C) for 4-6 hours.

-

Monitoring: HPLC or TLC. The chloride starting material should be consumed.

-

-

Workup (Extraction Flow):

-

Cool to RT.

-

Evaporate the solvent and excess butylamine under reduced pressure (Rotavap). Caution: Butylamine is volatile and smells strongly.

-

Redissolve the residue in DCM (100 mL).

-

Wash with Water (2 x 50 mL) to remove butylamine hydrochloride salts.

-

Crucial Step: Extract the organic layer with 1M HCl (3 x 50 mL). The product (amine) moves to the aqueous phase; non-basic impurities (unreacted chloride, dimers) remain in organics.

-

Basify the combined aqueous acidic extracts with 2M NaOH until pH > 12.

-

Extract the free base back into DCM (3 x 50 mL).

-

Dry (Na₂SO₄) and concentrate to yield the Free Base oil.

-

Phase 3: Hydrochloride Salt Formation

Objective: Isolate the stable solid salt form.

-

Solvation: Dissolve the Free Base oil (~15 g) in anhydrous Diethyl Ether (150 mL). Cool to 0°C.

-

Acidification: Add 4M HCl in Dioxane (or ethereal HCl) dropwise with vigorous stirring.

-

Precipitation: A white precipitate should form immediately. Continue addition until the supernatant is acidic (pH paper test).

-

Isolation: Filter the solid under vacuum / inert atmosphere (nitrogen blanket recommended to avoid moisture uptake).

-

Washing: Wash the filter cake with cold ether (2 x 20 mL).

-

Drying: Dry in a vacuum oven at 40°C for 12 hours.

Process Visualization

Workup & Purification Logic

Caption: Acid-Base extraction strategy ensures removal of neutral side-products before salt formation.

Analytical Specifications (QC)

| Test | Method | Acceptance Criteria |

| Appearance | Visual | White to off-white crystalline solid |

| ¹H NMR | 400 MHz (DMSO-d₆) | δ 7.3-7.5 (m, 5H, Ph), 4.1 (s, 2H, N-CH₂-C≡C), 2.9 (t, 2H, N-CH₂-Pr), 9.5 (br s, 2H, NH₂⁺) |

| HPLC Purity | C18 Column, ACN/H₂O | > 98.0% Area |

| Melting Point | Capillary | Determine experimentally (Expected range: 180-210°C typical for sec-amine HCl salts of this class) |

Safety & Handling

-

Propargylamines: Generally bioactive; treat as potential MAO inhibitors. Handle in a fume hood.

-

Thionyl Chloride: Reacts violently with water.

-

Alkyl Halides (Phase 1 Product): Potentially alkylating agents (genotoxic). Destroy excess in the workup.

References

-

Synthesis of Propargylamines (General Review)

-

Peshkov, V. A., Pereshivko, O. P., & Van der Eycken, E. V. (2012). "A walk around A3-coupling." Chemical Society Reviews, 41(10), 3835-3847. Link

-

- Nucleophilic Substitution Protocol (Analogous): Biersack, B., et al. (2018). "Synthesis and biological evaluation of new propargylamine-derived anticancer agents." Medicinal Chemistry Research, 27, 1205–1215.

-

Reagent Properties (3-Phenyl-2-propyn-1-ol)

-

NIST Chemistry WebBook, SRD 69. "3-Phenyl-2-propyn-1-ol." Link

-

-

A3 Coupling Selectivity (Primary vs Secondary Amines)

Sources

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. researchgate.net [researchgate.net]

- 3. Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling [organic-chemistry.org]

- 4. Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. phytojournal.com [phytojournal.com]

- 7. pure.uva.nl [pure.uva.nl]

- 8. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]

- 9. researchgate.net [researchgate.net]

Using N-Butyl-3-phenyl-2-propyn-1-amine hydrochloride as a pharmaceutical intermediate

Application Note: N-Butyl-3-phenyl-2-propyn-1-amine HCl in Antifungal Drug Synthesis

Abstract

This technical guide details the application of N-Butyl-3-phenyl-2-propyn-1-amine hydrochloride (hereafter referred to as BPPA-HCl ) as a critical intermediate in the synthesis of squalene epoxidase inhibitors (SEIs). While structurally homologous to the precursors used for Terbinafine and Naftifine , this specific intermediate is utilized in the development of next-generation antifungal analogs and Structure-Activity Relationship (SAR) studies targeting dermatophytes. This document provides a validated protocol for its N-alkylation to form tertiary allylamine/propargylamine antifungals, alongside quality control specifications and mechanistic insights.

Chemical Identity & Significance

BPPA-HCl serves as the "amine core" pharmacophore in the synthesis of allylamine and propargylamine antifungals. Its structural significance lies in the 3-phenyl-2-propynyl moiety, which mimics the rigid lipophilic side chains found in FDA-approved antimycotics.

| Property | Specification |

| Chemical Name | N-Butyl-3-phenyl-2-propyn-1-amine hydrochloride |

| Molecular Formula | C₁₃H₁₇N[1] · HCl |

| Functional Role | Nucleophilic Amine Precursor (Secondary Amine) |

| Target Class | Squalene Epoxidase Inhibitors (Ergosterol Biosynthesis) |

| Key Reactivity | Nucleophilic substitution (Sɴ2) at the secondary nitrogen |

| Storage | Hygroscopic; Store at 2–8°C under Argon |

Mechanistic Context: Squalene Epoxidase Inhibition

The target molecules derived from BPPA-HCl function by inhibiting squalene epoxidase (SE) , a key enzyme in the fungal ergosterol biosynthesis pathway. The tertiary amine formed from BPPA-HCl mimics the transition state of squalene, blocking the conversion of squalene to squalene epoxide. This leads to:

-

Ergosterol Depletion: Weakening the fungal cell membrane.

-

Squalene Accumulation: Toxic buildup of intracellular squalene causing cell death.

Figure 1: Mechanism of Action. The BPPA-derived tertiary amine inhibits Squalene Epoxidase, halting the conversion to Ergosterol.

Synthetic Utility: N-Alkylation Protocol

The primary application of BPPA-HCl is the synthesis of tertiary amines via N-alkylation . The following protocol describes the coupling of BPPA-HCl with 1-(Chloromethyl)naphthalene to synthesize a Terbinafine/Naftifine hybrid analog.

Experimental Design Rationale

-

Base Selection: Sodium Carbonate (Na₂CO₃) is preferred over strong organic bases to minimize side reactions (e.g., elimination of the alkyl halide).

-

Phase Transfer Catalysis: A biphasic system (Toluene/Water) with Tetrabutylammonium Bromide (TBAB) is used to enhance reaction rate and simplify workup, avoiding expensive anhydrous solvents like DMF.

-

In-Situ Free Basing: Starting with the HCl salt ensures higher stability of the starting material. The base neutralizes the HCl in situ to release the nucleophilic amine.

Step-by-Step Protocol

Reagents:

-

BPPA-HCl (1.0 eq)

-

1-(Chloromethyl)naphthalene (1.1 eq)

-

Sodium Carbonate (Na₂CO₃) (2.5 eq)

-

Tetrabutylammonium Bromide (TBAB) (0.05 eq)

-

Solvent: Toluene / Water (1:1 v/v)

Procedure:

-

Preparation of the Biphasic System:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge BPPA-HCl (10.0 mmol) and Toluene (20 mL).

-

Add a solution of Na₂CO₃ (25.0 mmol) dissolved in Water (20 mL).

-

Add TBAB (0.5 mmol) as the phase transfer catalyst.

-

Observation: The mixture will form two distinct layers.

-

-

Reaction Initiation:

-

Stir the mixture vigorously at room temperature for 15 minutes to ensure neutralization of the HCl salt (liberation of the free amine).

-

Add 1-(Chloromethyl)naphthalene (11.0 mmol) dropwise over 5 minutes.

-

-

Reflux:

-

Workup:

-

Cool the mixture to room temperature.

-

Separate the phases using a separatory funnel.

-

Extract the aqueous layer with Toluene (2 x 10 mL).

-

Combine organic layers and wash with:

-

Water (1 x 20 mL)

-

Brine (1 x 20 mL)

-

-

Dry the organic phase over anhydrous Na₂SO₄ and filter.

-

-

Salt Formation (Isolation):

Figure 2: Synthesis Workflow. Conversion of BPPA-HCl to the final tertiary amine antifungal analog.

Quality Control & Analytics

To ensure the integrity of the intermediate and the final product, the following analytical parameters must be verified.

A. Starting Material Verification (BPPA-HCl)

Before use, verify the identity of the BPPA-HCl to ensure no degradation to the primary amine has occurred.

| Method | Parameter | Acceptance Criteria |

| HPLC | Purity (Area %) | ≥ 98.0% |

| ¹H NMR | Propargyl CH₂ | Singlet/Doublet at ~3.5–3.8 ppm |

| ¹H NMR | Butyl Chain | Multiplets at 0.9 (CH₃), 1.3–1.6 ppm |

| Appearance | Visual | White to off-white crystalline solid |

B. Final Product Characterization

The success of the N-alkylation is confirmed by the shift of the methylene protons adjacent to the nitrogen.

-

¹H NMR (CDCl₃, 400 MHz):

-

Naphthyl-CH₂-N: Look for a singlet around δ 4.10 ppm .

-

Propargyl-CH₂-N: Look for a singlet around δ 3.45 ppm .

-

Absence of NH: The broad singlet from the secondary amine (BPPA) should be absent.

-

-

Mass Spectrometry (ESI+):

-

Target Mass = [M+H]⁺ corresponding to the tertiary amine free base.

-

Troubleshooting & Optimization

Issue: Low Yield / Incomplete Conversion

-

Cause: Poor phase transfer.

-

Solution: Increase TBAB concentration to 10 mol% or increase agitation speed (RPM > 500) to maximize interfacial surface area.

Issue: Formation of Quaternary Ammonium Salt

-

Cause: Over-alkylation (reaction of the tertiary amine with excess alkyl halide).

-

Solution: Strictly control the stoichiometry of 1-(chloromethyl)naphthalene (1.05 – 1.1 eq max) and monitor reaction time closely. Stop reaction immediately upon consumption of BPPA.

Issue: Emulsion during Workup

-

Cause: Presence of TBAB surfactant.

-

Solution: Wash with saturated brine or add a small amount of methanol to break the emulsion.

References

-

Stütz, A., & Petranyi, G. (1984).[5] Synthesis and Antifungal Activity of (E)-N-(6,6-Dimethyl-2-hepten-4-ynyl)-N-methyl-1-naphthalenemethanamine (SF 86-327) and Related Allylamine Derivatives with Enhanced Oral Activity.[2] Journal of Medicinal Chemistry, 27(12), 1539–1543.[2][5] Link

-

Nussbaumer, P., et al. (1995).[6] Synthesis and Structure-Activity Relationships of Side-Chain-Substituted Analogs of the Allylamine Antimycotic Terbinafine. Journal of Medicinal Chemistry, 38(10), 1831-1836.[6] Link

-

PubChem. (n.d.).[7] Compound Summary: 3-Phenyl-2-propyn-1-amine.[7][8] National Library of Medicine. Link

-

World Intellectual Property Organization. (2005).[4][9] Process for the Synthesis of Terbinafine and Derivatives Thereof.[2][3][4][5][6][9][10] WO2005121155A1.[4] Link

Sources

- 1. Phenylpropylamines | Fisher Scientific [fishersci.com]

- 2. US7838704B2 - Process for the synthesis of terbinafine and derivatives thereof - Google Patents [patents.google.com]

- 3. WO2005121155A1 - A process for the synthesis of terbinafine and derivatives thereof - Google Patents [patents.google.com]

- 4. Terbinafine synthesis - chemicalbook [chemicalbook.com]

- 5. benthamscience.com [benthamscience.com]

- 6. Synthesis and structure-activity relationships of side-chain-substituted analogs of the allylamine antimycotic terbinafine lacking the central amino function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-Phenylprop-2-en-1-amine | C9H11N | CID 20369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. parchem.com [parchem.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. patents.justia.com [patents.justia.com]

Reaction conditions for N-alkylation of N-Butyl-3-phenyl-2-propyn-1-amine hydrochloride

This Application Note and Protocol guide is designed for researchers and process chemists optimizing the N-alkylation of N-Butyl-3-phenyl-2-propyn-1-amine hydrochloride .

The guide prioritizes chemoselectivity (avoiding quaternary ammonium salt formation) and operational simplicity (handling the hydrochloride salt directly).

Substitution Compound of Interest: N-Butyl-3-phenyl-2-propyn-1-amine hydrochloride (CAS: 720356-1G / 30011-36-0)Introduction & Mechanistic Rationale

N-Butyl-3-phenyl-2-propyn-1-amine is a secondary propargylamine scaffold structurally related to allylamine antifungals (e.g., Terbinafine, Butenafine). Functionalizing the secondary nitrogen is a critical step in Structure-Activity Relationship (SAR) studies.

The Challenge

The starting material is supplied as a hydrochloride salt (

The Solution: In Situ Neutralization

This protocol utilizes a heterogeneous base system (Potassium Carbonate in Acetonitrile). This method performs two simultaneous functions:

-

Liberation: Neutralizes the HCl salt to generate the free secondary amine nucleophile.

-

Scavenging: Neutralizes the acid (

) generated during the

Reaction Pathway

The reaction proceeds via a classic nucleophilic substitution (

Figure 1: Mechanistic pathway for the transformation of the amine salt to the tertiary amine. Note the critical deprotonation step required before nucleophilic attack.

Critical Reaction Parameters

| Parameter | Recommended Condition | Rationale |

| Solvent | Acetonitrile (MeCN) | Polar aprotic; dissolves the organic reactants but keeps inorganic bases ( |

| Base | Mild enough to prevent propargyl isomerization (allene formation) but strong enough to neutralize HCl. | |

| Stoichiometry | 1.0 : 1.1 : 3.0 | (Amine : Alkyl Halide : Base). Excess base is required: 1 eq for the HCl salt, 1 eq for the reaction, 1 eq excess. |

| Catalyst | KI / TBAI (Optional) | Finkelstein condition. Add 10 mol% if using Alkyl Chlorides or unreactive Bromides. |

| Temperature | Refluxing MeCN ( |

Experimental Protocols

Method A: Standard Heterogeneous Alkylation (Recommended)

Best for: Primary alkyl halides (benzyl bromide, methyl iodide, ethyl bromide).

Materials:

-

N-Butyl-3-phenyl-2-propyn-1-amine HCl (1.0 mmol, 223.7 mg)

-

Potassium Carbonate (

), anhydrous (3.0 mmol, 414 mg) -

Acetonitrile (anhydrous), 5.0 mL

Procedure:

-

Salt Neutralization: In a 25 mL round-bottom flask equipped with a magnetic stir bar, suspend the amine hydrochloride and

in Acetonitrile. -

Activation: Stir vigorously at Room Temperature (RT) for 15–20 minutes. Note: You may observe slight bubbling (

) as the free base is liberated. -

Addition: Add the Alkyl Halide dropwise.[1]

-

Optimization: If the alkyl halide is a chloride, add Potassium Iodide (KI, 10 mol%) at this stage.

-

-

Reaction: Heat the mixture to

under an inert atmosphere (-

Endpoint: Disappearance of the secondary amine (lower

than product).

-

-

Work-up:

-

Purification: Flash column chromatography (Silica gel).

Method B: Phase Transfer Catalysis (PTC)

Best for: Scale-up or when using non-polar alkylating agents.

Materials:

-

Amine HCl (1.0 mmol)

-

Toluene (5 mL) and 2M NaOH (5 mL)

-

Tetrabutylammonium Bromide (TBAB) (5 mol%)

Procedure:

-

Dissolve Amine HCl in the biphasic mixture (Toluene/NaOH).

-

Add TBAB and the Alkyl Halide.

-

Stir vigorously at

. The TBAB shuttles the phenoxide/hydroxide into the organic layer to deprotonate the amine, facilitating reaction with the alkyl halide in the toluene phase.

Decision Logic for Condition Selection

Select the appropriate protocol based on your specific alkylating agent (

Figure 2: Decision matrix for selecting reaction conditions based on electrophile reactivity.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion | Incomplete salt neutralization. | Ensure |

| Quaternary Salt Formation | Alkyl halide is too reactive (e.g., Methyl Iodide). | Reduce temperature to |

| Darkening of Reaction | Decomposition of propargyl group. | Oxygen sensitivity or base too strong. Degas solvents ( |

Safety & Handling

-

Vesicant Warning: Propargylamines can be skin irritants and vesicants. Double-gloving (Nitrile) is recommended.

-

Alkyl Halides: Many (e.g., Benzyl bromide, Allyl bromide) are lachrymators. Handle strictly in a fume hood.

-

Waste: Aqueous waste from Method B will contain phase transfer catalysts and should be treated as hazardous organic waste.

References

-

General N-Alkylation Protocols

-

Substrate Data (N-Butyl-3-phenyl-2-propyn-1-amine)

-

Propargylamine Chemistry

-

Al-Khalaf, A. A., et al. "Synthesis and Characterization of some New 3,3'-(1,4-Phenylene)..." Basrah Journal of Science, 2022. (Demonstrates stability of phenyl-propargyl-amine scaffolds under basic reflux). Link

-

Sources

Application Note: Synthetic Strategies and Handling Protocols for N-Butyl-3-phenyl-2-propyn-1-amine HCl

Executive Summary & Pharmacological Context[1][2][3]

N-Butyl-3-phenyl-2-propyn-1-amine HCl represents a critical scaffold in medicinal chemistry, specifically within the class of secondary propargyl amines . This structural motif—characterized by a phenyl ring conjugated to an internal alkyne and a secondary amine—serves as a potent pharmacophore.

-

Pharmacological Relevance: It acts as a structural analog to Pargyline and Selegiline , well-known irreversible inhibitors of Monoamine Oxidase B (MAO-B). The propargyl amine moiety functions as a "suicide substrate," forming a covalent adduct with the flavin cofactor of the MAO enzyme.

-

Synthetic Utility: Beyond its biological activity, this compound is a versatile "Click Chemistry" precursor. The secondary amine allows for rapid diversification into tertiary amines (via N-alkylation or reductive amination) or conversion into N-heterocycles (pyrroles, pyridines) via transition-metal-catalyzed cycloisomerization.

This guide details the preparation of this specific secondary amine (synthesis) and its application as a nucleophilic building block (utilization).[1][2]

Preparation of N-Butyl-3-phenyl-2-propyn-1-amine HCl

While classical alkylation (using propargyl halides) is possible, the modern, "green" standard for synthesizing secondary propargyl amines is the Copper-Catalyzed

Mechanism: The Coupling Pathway

The reaction involves the condensation of Phenylacetylene , Paraformaldehyde , and n-Butylamine .

Figure 1: Simplified mechanistic flow of the

Protocol A: Synthesis via Cu(I)-Catalyzed Mannich Reaction

Reagents:

-

Phenylacetylene (1.0 equiv)[3]

-

Paraformaldehyde (1.2 equiv)

-

n-Butylamine (1.1 equiv)

-

Copper(I) Iodide (CuI) (5 mol%)

-

Solvent: Dioxane or Toluene (Anhydrous)

Step-by-Step Procedure:

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Argon.

-

Mixing: Add CuI (5 mol%) and Paraformaldehyde (1.2 equiv) to the flask. Suspend in Dioxane (0.5 M concentration relative to alkyne).

-

Addition: Add n-Butylamine (1.1 equiv) followed by Phenylacetylene (1.0 equiv) via syringe.

-

Reaction: Heat the mixture to 80°C for 12 hours. Monitor via TLC (Hexane/EtOAc 8:2). The spot for phenylacetylene (

) should disappear. -

Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove the copper catalyst. Rinse with Ethyl Acetate.

-

Salt Formation (Critical):

-

Evaporate the solvent to obtain the crude oil (Free Base).

-

Dissolve the oil in minimal dry Diethyl Ether.

-

Cool to 0°C in an ice bath.

-

Dropwise add 2M HCl in Diethyl Ether until precipitation ceases.

-

Filter the white solid, wash with cold ether, and dry under vacuum.

-

Yield Expectation: 75-85% as the HCl salt.

Handling & "Free-Basing" Protocol

The HCl salt is the stable storage form (non-volatile, oxidation-resistant). However, for almost all downstream applications (alkylation, cyclization), the Free Base is the reactive species.

Safety Note: Propargyl amines are skin irritants and potential vesicants. Handle in a fume hood.

Protocol B: Conversion of HCl Salt to Reactive Free Base

-

Suspension: Suspend the N-Butyl-3-phenyl-2-propyn-1-amine HCl salt (1.0 g) in Dichloromethane (DCM, 20 mL).

-

Neutralization: Add saturated aqueous Sodium Bicarbonate (

, 20 mL) or 1M NaOH. -

Extraction: Stir vigorously for 10 minutes until the solid dissolves and two clear layers form. Separate the organic layer.

-

Drying: Extract the aqueous layer once more with DCM. Combine organic layers, dry over anhydrous

, and filter. -

Concentration: Remove solvent under reduced pressure (Rotavap) at <40°C .

-

Caution: The free base is volatile. Do not apply high vacuum for extended periods. Use immediately.

-

Applications: Using the Amine for Library Generation

Once the free base is generated, it serves as a nucleophile for synthesizing tertiary amine libraries (drug discovery) or as a substrate for heterocycle synthesis.

Application 1: N-Alkylation (Synthesis of Tertiary Amines)

This protocol is used to attach a second diversity element (R-group) to the nitrogen, common in SAR (Structure-Activity Relationship) studies.

Table 1: Reaction Conditions for N-Functionalization

| Reaction Type | Reagent (Electrophile) | Catalyst/Base | Solvent | Temp | Typical Yield |

| Standard Alkylation | Alkyl Halide (R-Br) | Acetonitrile | 60°C | 80-95% | |

| Reductive Amination | Aldehyde (R-CHO) | DCM/DCE | RT | 70-90% | |

| Acylation | Acid Chloride (R-COCl) | DCM | 0°C | >90% |

Application 2: Gold-Catalyzed Cycloisomerization (Synthesis of Pyrroles)

Secondary propargyl amines can be converted into substituted pyrroles, a scaffold found in Atorvastatin and other blockbuster drugs.

Figure 2: Pathway for the conversion of the propargyl amine to pyrrole scaffolds using Gold catalysis.

Protocol C: Au-Catalyzed Cyclization

-

Reagents: Free base amine (1.0 equiv),

(5 mol%). -

Solvent: Anhydrous Toluene.

-

Condition: Heat to 80°C for 2-4 hours under Argon.

-

Result: Intramolecular hydroamination followed by isomerization yields the 2,5-substituted pyrrole (if an external nucleophile/ketone is involved) or specific dihydropyrrole derivatives depending on the exact substitution pattern.

References

-

Peshkov, V. A., Pereshivko, O. P., & Van der Eycken, E. V. (2012). A walk around

-coupling. Chemical Society Reviews, 41(10), 3830-3841. Link -

Wei, C., & Li, C. J. (2003). A Highly Efficient Three-Component Coupling of Aldehyde, Alkyne, and Amines via C-H Activation Catalyzed by Copper in Water. Journal of the American Chemical Society, 125(32), 9584-9585. Link

-

Patil, S., et al. (2021). Solvent-free synthesis of propargylamines: an overview.[4] RSC Advances, 11, 18836-18856. Link

-

Carradori, S., & Silvestri, R. (2015). New frontiers in selective human monoamine oxidase inhibitors. Journal of Medicinal Chemistry, 58(18), 7156-7184. Link

-

Sigma-Aldrich. 3-Phenyl-2-propyn-1-amine hydrochloride Product Specification. Link

Sources

Application Note: Handling, Storage, and Stability Protocols for N-Butyl-3-phenyl-2-propyn-1-amine Hydrochloride

Executive Summary & Compound Profile

N-Butyl-3-phenyl-2-propyn-1-amine hydrochloride is a secondary propargylamine derivative characterized by a phenyl-capped internal alkyne and an N-butyl aliphatic chain. Structurally related to monoamine oxidase (MAO) inhibitors (e.g., Pargyline analogs) and antifungal allylamine intermediates, this compound serves as a critical building block in medicinal chemistry and a lipophilic probe in pharmacological studies.

The presence of the N-butyl group increases lipophilicity compared to methyl/ethyl analogs, altering its solubility profile and membrane permeability. While the internal alkyne (phenyl-capped) offers greater stability than terminal alkynes, the propargylic amine moiety remains susceptible to oxidation and degradation if mishandled.

Chemical Identity Table

| Parameter | Detail |

| Chemical Name | N-Butyl-3-phenyl-2-propyn-1-amine hydrochloride |

| Structural Class | Secondary Propargylamine / Phenyl-alkyne |

| Molecular Formula | C₁₃H₁₇N[1][2] · HCl |

| Molecular Weight | ~223.74 g/mol (Salt form) |

| Physical State | White to off-white crystalline solid |

| Hygroscopicity | Moderate to High (Salt dependent) |

| Solubility | DMSO, Ethanol, Methanol; Limited in non-polar solvents |

Storage & Stability Protocols

The Thermodynamics of Degradation

The stability of N-Butyl-3-phenyl-2-propyn-1-amine HCl is threatened by two primary mechanisms:

-

Hygroscopic Hydrolysis: As a hydrochloride salt, the compound attracts atmospheric moisture. Water uptake can lead to hydrolysis of the salt bridge, potentially liberating the free base which is significantly more prone to oxidation.

-

Propargylic Oxidation: While the phenyl group stabilizes the alkyne, the methylene group adjacent to the nitrogen (propargylic position) is electronically activated, making it a target for radical autoxidation upon prolonged exposure to air and light.

Storage Hierarchy

To maximize shelf-life, follow this tiered storage protocol:

-

Tier 1 (Long-Term Archive > 6 Months):

-

Temperature: -20°C.

-

Atmosphere: Argon or Nitrogen blanket.

-

Container: Amber glass vial with Teflon-lined screw cap, sealed with Parafilm.

-

Desiccation: Store vial inside a secondary container (desiccator) with active silica gel or Drierite.

-

-

Tier 2 (Active Use < 1 Month):

Workflow: Receipt to Storage

The following diagram illustrates the critical decision pathways upon receiving the compound to ensure integrity.

Figure 1: Critical decision workflow for receiving and processing N-Butyl-3-phenyl-2-propyn-1-amine HCl to prevent initial degradation.

Handling and Solubilization Protocols

Safety Considerations (E-E-A-T)

-

Propargylamine Toxicity: Propargylamines can act as irreversible inhibitors of certain enzymes (e.g., MAO). Treat this compound as a potential bioactive agent.

-

Irritation: The hydrochloride salt is acidic. Inhalation of dust can cause severe respiratory irritation.

-

PPE: Nitrile gloves (double-gloving recommended for stock solutions), safety goggles, and a lab coat. Handle strictly inside a fume hood.[3]

Solubilization Guide

The N-butyl chain adds significant lipophilicity compared to standard propargylamine HCl. This creates a "solubility paradox" where the salt is polar, but the organic tail is non-polar.

Standard Stock Solution (10 mM):

-

Preferred Solvent: Dimethyl Sulfoxide (DMSO) (Anhydrous).

-

Rationale: DMSO solubilizes both the lipophilic butyl-phenyl tail and the ionic hydrochloride headgroup effectively.

-

-

Alternative Solvent: Ethanol (Absolute).

-

Note: Ethanol solutions are more volatile and prone to concentration shifts over time.

-

-

Aqueous Buffers:

-

Warning: Do not dissolve directly in high-salt buffers (PBS) initially. The common ion effect (Cl-) combined with the lipophilic tail may cause precipitation.

-

Protocol: Dissolve in DMSO first, then dilute into the aqueous buffer (keeping DMSO < 1% v/v).

-

Experimental Workflow: Preparation for Assay

Figure 2: Step-by-step solubilization protocol minimizing precipitation risks.

Quality Control & Troubleshooting

Verification Parameters

Before using stored aliquots for critical experiments, verify integrity using these parameters.

| Method | Expected Feature | Sign of Degradation |

| Visual | White crystalline powder | Yellow/Brown discoloration (Oxidation) or clumping (Hydrolysis) |

| ¹H NMR (DMSO-d₆) | Alkyne-adjacent CH₂ doublet/singlet at ~4.0 ppm | Appearance of aldehyde peaks (~9-10 ppm) or broad amine shifts |

| HPLC | Single sharp peak | Fronting peaks (Hydrolysis products) or late-eluting dimers |

Emergency Spill Response

-

Solid Spill: Do not sweep dry dust (inhalation risk). Cover with a paper towel dampened with dilute sodium bicarbonate (NaHCO₃) to neutralize the acid salt, then wipe up.

-

Solution Spill: Absorb with vermiculite. Dispose of as hazardous organic waste (halogenated).

References

-

PubChem. (n.d.).[5][6] 3-Phenyl-2-propyn-1-amine hydrochloride (Parent Compound Reference). National Library of Medicine. Retrieved October 26, 2023, from [Link]

(Note: While specific literature on the N-butyl derivative is proprietary or sparse, protocols are derived from the authoritative handling guides for the structural parent 3-phenyl-2-propyn-1-amine and general propargylamine class behaviors.)

Sources

- 1. Phenylpropylamines | Fisher Scientific [fishersci.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. N,N-Diethyl-3-phenyl-2-propyn-1-amine | C13H17N | CID 123402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Phenylprop-2-en-1-amine | C9H11N | CID 20369 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Improving yield in the synthesis of N-Butyl-3-phenyl-2-propyn-1-amine hydrochloride

This technical support guide addresses the synthesis and yield optimization of N-Butyl-3-phenyl-2-propyn-1-amine hydrochloride . It focuses on the two primary synthetic routes: Nucleophilic Substitution (Standard) and A3 Coupling (Catalytic) , with a specific emphasis on troubleshooting the common pitfalls of secondary amine synthesis, such as over-alkylation and salt crystallization issues.

Target Molecule: N-Butyl-3-phenyl-2-propyn-1-amine Hydrochloride CAS Registry Number (Free Base): 3586-53-8 (Generic analog reference) Chemical Structure: Ph-C≡C-CH₂-NH-(CH₂)₃-CH₃ · HCl

Part 1: Reaction Strategy & Protocol Selection

To improve yield, you must first select the methodology that matches your available reagents and scale.

Method A: Nucleophilic Substitution (Recommended for Robustness)

This is the classical

-

Reaction: 1-Chloro-3-phenyl-2-propyne +

-Butylamine -

Primary Yield Killer: Bis-alkylation . The product (secondary amine) is nucleophilic and will react with remaining starting material to form the tertiary amine byproduct.

-

Optimization Strategy: Use a large excess of

-butylamine (3–5 equivalents). The amine acts as both the nucleophile and the proton scavenger (base).

Method B: A3 Coupling (Recommended for Atom Economy)

The "Aldehyde-Alkyne-Amine" coupling is a modern, catalytic route.

-

Reaction: Phenylacetylene + Formaldehyde +

-Butylamine -

Primary Yield Killer: Selectivity . When using a primary amine (

-butylamine), the reaction often proceeds twice to form the tertiary amine. -

Optimization Strategy: Use specific ligands (e.g., Pybox) or strictly controlled stoichiometry with CuI catalysts.

Part 2: Troubleshooting & Optimization (FAQ Format)

Section 1: Low Yield & Side Reactions

Q: I am observing a significant amount of a higher molecular weight impurity (

-

Cause: In the substitution method, as the reaction proceeds, the concentration of your product (secondary amine) increases. If the starting chloride is still present, the product competes with the butylamine for the alkyl halide.

-

Solution:

-

Increase Nucleophile Ratios: Increase

-butylamine to 5 equivalents . This statistically favors the attack by the primary amine. -

Inverse Addition: Do not add the amine to the chloride. Add the chloride solution dropwise into the stirring amine solution. This ensures the chloride always encounters a high concentration of unreacted amine.

-

Q: The reaction works, but the yield drops during the aqueous workup. A: The free base of this amine is moderately lipophilic but can partially partition into the aqueous phase if the pH is not high enough.

-

Solution: Ensure the aqueous layer is basic (

) using NaOH or

Section 2: Salt Formation (The "Oiling Out" Issue)

Q: When I add HCl, the product turns into a sticky oil instead of a white solid. How do I fix this? A: "Oiling out" is the most common issue with propargyl amine salts. It occurs due to trapped solvent or trace water.

-

Protocol for Crystallization:

-

Dry the Free Base: Ensure the organic phase (free base) is dried thoroughly over

and evaporated to a constant weight oil. -

Solvent Choice: Dissolve the oil in a minimum amount of anhydrous Diethyl Ether or MTBE .

-

Acid Source: Use 2M or 4M HCl in Dioxane or Ether . Do not use aqueous HCl.

-

Precipitation: Add the HCl solution dropwise with vigorous stirring at 0°C.

-

Rescue: If it oils out, decant the supernatant, add fresh anhydrous ether, and scratch the side of the flask with a glass rod to induce nucleation. Alternatively, recrystallize from Isopropanol (IPA)/Ether.

-

Part 3: Visualized Workflows

Diagram 1: Reaction Pathway & Byproduct Avoidance

This diagram illustrates the competition between the desired pathway and the over-alkylation trap.

Caption: To prevent the Target Product from reacting with the Starting Material (Red Path), a large excess of n-Butylamine is required to statistically dominate the reaction kinetics (Green Path).

Diagram 2: Workup Decision Tree

Follow this logic flow to ensure successful isolation of the Hydrochloride salt.

Caption: Decision matrix for converting the free base oil into a stable crystalline hydrochloride salt.

Part 4: Validated Experimental Protocol (Method A)

Safety: Propargyl halides are lachrymators and skin sensitizers. Work in a fume hood.

-

Reagents:

-

1-Chloro-3-phenyl-2-propyne (1.0 eq, e.g., 15.0 g)

- -Butylamine (5.0 eq, e.g., 36.5 g)

-

Solvent: Acetonitrile (ACN) or THF (150 mL)

-

Catalyst (Optional): NaI (0.1 eq) can accelerate the reaction via the Finkelstein mechanism.

-

-

Procedure:

-

Dissolve

-butylamine in ACN (100 mL) and cool to 0°C. -

Dissolve 1-chloro-3-phenyl-2-propyne in ACN (50 mL).

-

Slow Addition: Add the chloride solution to the amine solution dropwise over 30–60 minutes.

-

Allow to warm to Room Temperature (RT) and stir for 12–18 hours. Monitor by TLC (Hex/EtOAc 4:1).

-

Workup: Concentrate the reaction mixture under reduced pressure to remove solvent and excess butylamine.

-

Redissolve residue in DCM (100 mL) and wash with 1N NaOH (50 mL) followed by Brine.

-

Dry over

, filter, and concentrate to a yellow oil.

-

-

Salt Formation:

-

Dissolve the oil in anhydrous Diethyl Ether (10 volumes).

-

Cool to 0°C.[1]

-

Add 4N HCl in Dioxane (1.1 eq) dropwise.

-

Filter the resulting white precipitate immediately. Wash with cold ether.

-

References

-

Nucleophilic Substitution Kinetics

- Mechanism & Over-alkylation: "Avoiding Over-alkylation in Amine Synthesis." ACS Green Chemistry Institute Pharmaceutical Roundtable.

-

A3 Coupling (Alternative Route)

-

Salt Crystallization Techniques

- Purification of Amine Salts: "Recrystallization Guide: Process, Procedure, Solvents." Mettler Toledo Technical Resources.

Sources

Troubleshooting solubility issues with N-Butyl-3-phenyl-2-propyn-1-amine hydrochloride

Status: Operational Subject: Solubility & Stability Troubleshooting Guide Compound Class: Secondary Propargylamine Salt Last Updated: February 12, 2026

Executive Summary & Solubility Profile

N-Butyl-3-phenyl-2-propyn-1-amine hydrochloride presents a classic "amphiphilic conflict" in solubility. While the hydrochloride (HCl) moiety dictates water solubility, the molecule possesses two significant hydrophobic domains: a phenyl ring and an N-butyl chain .

This dual nature means the compound does not behave like a simple inorganic salt. It is prone to micelle formation, "oiling out" at neutral pH, and precipitation in high-ionic-strength buffers.

Quick Reference: Solubility Matrix

| Solvent | Solubility Rating | Max Conc. (Est.)[1][2] | Usage Notes |

| DMSO | Excellent | >100 mM | Recommended for Stock. Stable at -20°C. |

| Ethanol | Good | ~50 mM | Good alternative to DMSO; easier to evaporate. |

| Water (ddH₂O) | Moderate/Variable | ~10-25 mM | pH dependent. Heating/sonication often required. |

| PBS / Saline | Poor | <5 mM | High salt promotes "salting out" of the hydrophobic tail. |

| Hexane/Ether | Insoluble | N/A | The HCl salt is too polar for non-polar solvents. |

Mechanistic Insight: The "Why" Behind the Failures

To troubleshoot effectively, you must understand the forces at play.

A. The Hydrophobic Effect vs. Lattice Energy

The crystal lattice of the HCl salt is held together by ionic bonds (

-

The Result: In pure water, the molecules may aggregate into micelles rather than truly dissolving, leading to "cloudy" or opalescent solutions that look dissolved but are actually suspensions.

B. The pH Trap (pKa ~10.5)

As a secondary amine, the pKa of the conjugate acid is approximately 10.5.

-

pH < 7: The molecule is fully protonated (

) and soluble. -

pH > 8: The equilibrium shifts. The concentration of the neutral free base (

) increases. The free base is an oil , not a solid, and is insoluble in water. -

Common Error: Adding the salt directly to a basic buffer (pH 8+) causes immediate "oiling out."

Troubleshooting Guides (FAQ Format)

Issue 1: "My aqueous stock solution is cloudy or has floating particulates."

Diagnosis: You have likely exceeded the Critical Micelle Concentration (CMC) or the solubility limit for the specific temperature. Corrective Action:

-

Heat & Sonicate: Warm the solution to 40°C and sonicate for 10 minutes. The kinetic energy helps break the crystal lattice.

-

The DMSO Spike: Do not attempt to make a high-concentration stock (e.g., 100mM) directly in water. Dissolve the solid in a minimal volume of DMSO first, then dilute slowly into water.

-

Rule of Thumb: Keep final DMSO concentration < 1% for biological assays, but use 100% DMSO for the initial dissolution.

-

Issue 2: "The compound precipitated when I added it to my cell culture media."

Diagnosis: "Salting Out" or pH Shock.

-

Salting Out: Media (DMEM, RPMI) contains high concentrations of NaCl. The

and -

pH Shock: If your stock is acidic (due to the HCl salt) and you add it to a buffered media, the buffer may momentarily neutralize the salt, causing transient precipitation. Corrective Action:

-

Vortex during addition: Never add the drug to a static solution. Vortex the media while adding the drug dropwise to ensure rapid dispersion.

-

Pre-dilution: Dilute your DMSO stock 1:10 in water before adding to the media to reduce the solvent shock.

Issue 3: "I need to remove the HCl salt for an organic synthesis reaction."

Diagnosis: You need the Free Base form. Protocol:

-

Dissolve the HCl salt in water (approx 0.1 M).

-

Add 1.2 equivalents of 1M NaOH (solution will turn milky/oily).

-

Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.

-

Dry the organic layer over

and evaporate.-

Note: The free base is likely a viscous oil or low-melting solid. Store under inert gas (Argon) as propargyl amines can polymerize upon air exposure.

-

Visual Troubleshooting Logic

Diagram 1: Solubility Decision Tree

Use this flow to determine the correct solvent system.

Caption: Decision matrix for solvent selection based on experimental intent. Blue path indicates highest stability.

Diagram 2: The pH-Solubility Equilibrium

Understanding why pH control is critical.

Caption: The equilibrium shift of secondary amines. Maintaining pH < 7 is crucial for aqueous solubility.

Standard Operating Procedure (SOP): Stock Preparation

Objective: Prepare a stable 50 mM stock solution.

-

Weighing: Weigh the N-Butyl-3-phenyl-2-propyn-1-amine HCl into a glass vial.

-

Note: Avoid using polystyrene plastics for concentrated stocks as the free base (if formed) can leach plasticizers.

-

-

Primary Solvation: Add 100% DMSO (Dimethyl Sulfoxide) to achieve 50 mM concentration.

-

Calculation: Mass (mg) / MW (approx 223.7 g/mol ) = Moles. Moles / 0.050 M = Volume (L).

-

-

Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate at 37°C for 5 minutes.

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

-

Usage: On the day of the experiment, dilute the DMSO stock at least 1:100 into your assay buffer to keep DMSO < 1%.

References

-

PubChem. 3-Phenyl-2-propyn-1-amine hydrochloride Compound Summary. National Library of Medicine. Available at: [Link]

-

Williams, R. pKa Data Compilation.[1] Organic Chemistry Data.[1] (General reference for amine pKa values). Available at: [Link]

Sources

Optimizing pH conditions for N-Butyl-3-phenyl-2-propyn-1-amine hydrochloride reactions

Technical Support Center: N-Butyl-3-phenyl-2-propyn-1-amine hydrochloride

Welcome to the technical support center for N-Butyl-3-phenyl-2-propyn-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions, with a specific focus on the critical role of pH. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and refine your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of N-Butyl-3-phenyl-2-propyn-1-amine hydrochloride and why are they important?

N-Butyl-3-phenyl-2-propyn-1-amine hydrochloride is a versatile building block characterized by three key regions:

-

A Secondary Amine: The butyl-amine group is a weak base. In its hydrochloride salt form, this amine is protonated (R₂NH₂⁺), rendering it non-nucleophilic.

-

An Internal Alkyne: The phenyl-propargyl group provides a carbon-carbon triple bond that is a hub for a variety of transformations, including metal-catalyzed cross-coupling, cycloadditions, and hydration reactions.

-

A Hydrochloride Salt: The HCl salt ensures the compound is generally a stable, crystalline solid with improved shelf-life and handling characteristics. However, the presence of the protonated amine dictates that pH control is the most critical parameter in nearly all of its reactions.

The interplay between the basicity of the amine and the reactivity of the alkyne is central to its chemical behavior.

Q2: Why is pH the most critical parameter to control in reactions involving this compound?

Controlling the pH or, more broadly, the acid-base conditions of the reaction is paramount for several reasons:

-

Amine Nucleophilicity: For the amine to act as a nucleophile (e.g., in acylation or alkylation reactions), it must be in its deprotonated, free-base form (R₂NH). Starting with the hydrochloride salt, a base must be added to liberate the neutral, reactive amine. The choice and amount of base directly control the concentration of the active nucleophile.

-

Catalyst Stability and Activity: Many transition metal catalysts used for alkyne functionalization (e.g., Palladium, Copper, Gold) are highly sensitive to the reaction medium.[1][2] The presence of free amines (Lewis bases) can lead to catalyst inhibition by coordinating to the metal center, while overly acidic or basic conditions can cause catalyst degradation.

-

Substrate and Product Stability: Propargylamines can be susceptible to side reactions under certain pH conditions. Strongly basic conditions, for instance, can sometimes promote isomerization to allenes or other rearrangements.[3][4] Conversely, strongly acidic conditions can lead to unwanted hydration of the alkyne or other decomposition pathways.[5]

-